molecular formula C22H24N4O3S B3468121 4-tert-butyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

4-tert-butyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B3468121
M. Wt: 424.5 g/mol
InChI Key: RAFGADVQQYVCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring has a tert-butyl group (a carbon atom bonded to three methyl groups) and an amide group (a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom). The nitrogen atom in the amide group is further bonded to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another benzene ring), which is also bonded to a 4-methyl-2-pyrimidinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide core provides a flat, aromatic region, while the tert-butyl group adds bulkiness. The sulfonyl group is also likely to influence the compound’s reactivity .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of amides, such as hydrolysis. The presence of the sulfonyl group could make it a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the presence of different functional groups would influence properties like its solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties as a drug, for example, future research could focus on optimizing its structure, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

4-tert-butyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-15-13-14-23-21(24-15)26-30(28,29)19-11-9-18(10-12-19)25-20(27)16-5-7-17(8-6-16)22(2,3)4/h5-14H,1-4H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFGADVQQYVCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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